molecular formula C6H18OSi2 B120664 Hexamethyldisiloxane CAS No. 107-46-0

Hexamethyldisiloxane

Cat. No. B120664
CAS RN: 107-46-0
M. Wt: 162.38 g/mol
InChI Key: UQEAIHBTYFGYIE-UHFFFAOYSA-N
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Patent
US08377913B2

Procedure details

The compound of Example 10E (200 mg, 0.61 mmol) was dissolved in 2 mL of dichloromethane; 100 mg of 4 Å molecular sieves were added, followed by 15 mg of tetrapropylammonium perruthenate and 75 mg of 4-methylmorpholine N-oxide. The mixture was stirred for 2 hours at ambient temperature, and then filtered through diatomaceous earth to removed solids. The crude product was purified by silica gel chromatography using an Analogix IntelliFlash™ 40, eluting with a gradient of 5% to 30% ethyl acetate in hexanes. The compound of Example 10C (200 mg, 0.63 mmol) was combined with this aldehyde according to the coupling procedure described by Kutner et al. in J. Org. Chem. 1988, 53, 3450-3457. The named product was isolated as a mixture of trimethylsilyl ether (Fraction A) and hydroxyl (Fraction B) after chromatographic purification using an Analogix IntelliFlash 280™, eluting with a gradient of 0% to 50% ethyl acetate in hexanes. These products were combined and carried forward to the next step.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step Two
Name
compound
Quantity
200 mg
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][C@H]1CCC[C@@]2(C)[C@H]1CC[C@@H]2[C@H](C)CO)([C:4](C)(C)C)([CH3:3])[CH3:2].C[N+]1([O-])CCOCC1.[CH3:31][Si:32]([CH3:50])([CH3:49])OC(C)(C)[C@H](C)CS(C1C=CC=CC=1)(=O)=O>ClCCl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[CH3:2][Si:1]([O:8][Si:32]([CH3:50])([CH3:49])[CH3:31])([CH3:4])[CH3:3] |f:4.5|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)O[C@@H]1[C@@H]2CC[C@@H]([C@]2(CCC1)C)[C@@H](CO)C
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
75 mg
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Three
Name
compound
Quantity
200 mg
Type
reactant
Smiles
C[Si](OC([C@@H](CS(=O)(=O)C1=CC=CC=C1)C)(C)C)(C)C
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
15 mg
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
100 mg of 4 Å molecular sieves were added
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
to removed solids
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 5% to 30% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C[Si](C)(C)O[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.